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splicing factor SC35 - 147153-65-9

splicing factor SC35

Catalog Number: EVT-1516904
CAS Number: 147153-65-9
Molecular Formula: C9H14N2
Molecular Weight: 0
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Product Introduction

Overview

Splicing factor SC35, also known as serine/arginine-rich splicing factor 2, is a critical protein involved in the regulation of pre-mRNA splicing. It belongs to the serine/arginine-rich protein family, which plays a significant role in various nuclear processes such as transcription, RNA stability, and mRNA transport. SC35 is predominantly localized in the nucleus, where it contributes to the assembly of the spliceosome and influences alternative splicing events. Its expression is tightly regulated and has been implicated in several diseases, including immune disorders and cancer .

Source and Classification

SC35 is classified as a splicing factor within the broader category of serine/arginine-rich proteins. These proteins are characterized by one or two RNA recognition motifs at their N-terminus and a C-terminal domain rich in arginine and serine residues. This structure facilitates their interaction with RNA and other proteins involved in splicing . SC35 is encoded by the SRSF2 gene in humans and has homologs in various organisms, including Arabidopsis thaliana, where it plays similar roles in splicing regulation .

Synthesis Analysis

Methods

The synthesis of SC35 can be achieved through recombinant DNA technology. Typically, the SRSF2 gene is cloned into an expression vector, which is then introduced into host cells (often bacterial or mammalian) for protein expression. Following expression, SC35 can be purified using affinity chromatography techniques that exploit its unique structural properties.

Technical Details

The purification process often involves:

  • Cell Lysis: Breaking open the cells to release proteins.
  • Affinity Chromatography: Using tags (like His-tags) that bind specifically to a resin, allowing for selective isolation of SC35.
  • Dialysis: Removing salts and small molecules from the purified protein solution.

Characterization of the synthesized SC35 can be performed using techniques such as SDS-PAGE and Western blotting to confirm its identity and purity .

Molecular Structure Analysis

Structure

SC35 features a modular structure comprising:

  • RNA Recognition Motifs: These motifs facilitate binding to specific RNA sequences during splicing.
  • RS Domain: This domain is rich in arginine and serine residues, crucial for protein-protein interactions within the spliceosome.

Data

Structural studies have shown that SC35 interacts with RNA through its recognition motifs, stabilizing splice sites during pre-mRNA processing . The specific binding affinity and interaction dynamics can vary based on post-translational modifications such as phosphorylation.

Chemical Reactions Analysis

Reactions

SC35 participates in several key biochemical reactions:

  • Spliceosome Assembly: It aids in assembling the spliceosome complex required for intron removal from pre-mRNA.
  • Alternative Splicing Regulation: SC35 influences the choice of splice sites, leading to different mRNA isoforms.

Technical Details

The activity of SC35 can be modulated by phosphorylation events mediated by various kinases. For instance, protein kinase C theta has been identified as a regulator of SC35 activity in T cells by phosphorylating specific residues within its domains .

Mechanism of Action

Process

SC35 functions primarily by binding to pre-mRNA at specific sites to promote spliceosome assembly. It recognizes intron-exon boundaries through its RNA recognition motifs, facilitating interactions with other splicing factors and components of the spliceosome.

Data

Research indicates that phosphorylation of SC35 enhances its binding affinity to RNA and promotes its role in alternative splicing. This regulatory mechanism is crucial for responding to cellular signals and adapting gene expression profiles accordingly .

Physical and Chemical Properties Analysis

Physical Properties

SC35 is a nuclear protein with a molecular weight of approximately 35 kDa. It is soluble in aqueous solutions under physiological conditions.

Chemical Properties

The protein's functionality depends on its structural integrity, which can be influenced by:

  • Post-translational Modifications: Such as phosphorylation that affect its interaction with RNA.
  • Environmental Conditions: Including pH and ionic strength that may alter its conformation.

Relevant data on SC35's stability indicates that it remains functional across a range of physiological conditions but may denature under extreme environments .

Applications

SC35 has several scientific applications:

  • Gene Expression Studies: As a model for understanding alternative splicing mechanisms.
  • Disease Research: Investigating its role in diseases like cancer and autoimmune disorders where splicing regulation is disrupted.
  • Biotechnology: Utilizing SC35 in synthetic biology for engineering gene expression systems based on alternative splicing mechanisms.
Molecular Characterization of SC35

Structural Domains and Functional Motifs

RNA Recognition Motif (RRM) and Serine/Arginine-Rich (RS) Domains

SC35 (also designated SRSF2) belongs to the serine/arginine-rich (SR) protein family, characterized by a conserved modular architecture. Its N-terminal RNA recognition motif (RRM) facilitates sequence-specific RNA binding. The RRM domain adopts a βαββαβ fold, with conserved aromatic residues in the β-sheet forming a platform for RNA interaction. Unlike other SR proteins, SC35’s RRM features an extended loop 3 (L3) region, which enhances its ability to recognize degenerate exonic splicing enhancer (ESE) sequences, particularly AGAAGA motifs [8] [3]. The C-terminal RS domain is rich in arginine-serine dipeptides and mediates protein-protein interactions essential for spliceosome assembly. This domain promotes SC35’s recruitment to nuclear speckles and facilitates bridging between U1 snRNP (bound to 5′ splice sites) and U2AF (bound to 3′ splice sites) during spliceosome complex formation [1] [5]. Structural studies confirm that the RRM and RS domains act synergistically: RRM anchors SC35 to pre-mRNA, while the RS domain recruits auxiliary splicing factors via phosphorylation-dependent interactions [8].

Table 1: Key Structural Domains of SC35

DomainStructureFunctionConservation
RRM (N-terminal)βαββαβ foldBinds ESEs (e.g., AGAAGA); recognizes splice sites via extended L3 loopMetazoan-specific residues in L3
RS (C-terminal)DisorderedMediates protein-protein interactions; enables nuclear speckle localizationHigh SR/RS dipeptide repeats

Phosphorylation Sites and Post-Translational Modifications

The RS domain’s function is dynamically regulated by phosphorylation. Multiple kinases target serine residues within this domain:

  • SR Protein Kinases (SRPKs): Phosphorylate Ser-Pro dipeptides, enhancing SC35’s nuclear import and speckle localization [8].
  • Dual-specificity Tyrosine Phosphorylation-Regulated Kinase 1A (Dyrk1A): Hyperphosphorylates SC35, disrupting its speckle organization and suppressing splicing activity (e.g., tau exon 10 inclusion) [9].
  • Protein Kinase A (PKA): Modulates RNA-binding affinity and splice site selection [8].Phosphatases (e.g., PP1) reverse these modifications, allowing cyclical assembly/disassembly of splicing complexes. Notably, Dyrk1A overexpression in Down syndrome or Alzheimer’s disease models inhibits SC35-dependent splicing via hyperphosphorylation, contributing to pathological tau isoforms [9]. Acetylation by co-activators (e.g., P300/CBP) further diversifies SC35’s function, enabling epigenetic regulation of immune checkpoint genes in T cells [8].

Table 2: Post-Translational Regulators of SC35

ModificationEnzymeTarget SiteFunctional Consequence
PhosphorylationSRPK1Ser residues in RSEnhances nuclear import and speckle localization
PhosphorylationDyrk1AMultiple Ser residuesDisrupts speckle organization; inhibits splicing activity
PhosphorylationPKARS domainModulates RNA-binding affinity
DephosphorylationPP1Phospho-serinesRecycles SC35 for spliceosome reassembly
AcetylationP300/CBPLys residuesEnables histone modification crosstalk in transcription

Computed Structural Models and AlphaFold Predictions

AlphaFold2 (AF2) has generated high-confidence structural models for SC35 (UniProt ID: Q01130), providing insights inaccessible via experimental methods. The RRM domain exhibits high prediction accuracy (pLDDT >90), corroborating its βαββαβ topology and conserved RNA-binding surface. In contrast, the RS domain is predicted as intrinsically disordered (pLDDT <50), consistent with its dynamic role in protein interactions [10]. AF2 models highlight electrostatic surfaces critical for RNA binding: positive charges in the RRM groove facilitate interactions with phosphate backbones, while the RS domain’s charge distribution modulates partner protein docking. However, limitations exist:

  • AF2 cannot model transient kinase-binding interfaces or phosphorylation-induced conformational shifts.
  • RNA-bound states remain speculative due to template constraints.Despite this, AF2 scaffolds enable in silico mutagenesis studies. For example, virtual alanine substitutions in the RRM’s L3 loop reduce predicted RNA-binding affinity, validating experimental data on ESE recognition [10] [8]. These models accelerate ligand discovery by simulating interactions with small-molecule modulators targeting RRM pockets.

Table 3: AlphaFold2 Predictions for SC35 Domains

DomainpLDDT ScorePredicted StructureFunctional InsightLimitation
RRM>90Structured βαββαβ foldRNA-binding groove geometry; key residue contactsStatic model; no RNA co-complex
RS<50Disordered coilElectrostatic surface for protein interactionsFails to capture phosphorylation dynamics

Compounds Mentioned

Properties

CAS Number

147153-65-9

Product Name

splicing factor SC35

Molecular Formula

C9H14N2

Synonyms

splicing factor SC35

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